molecular formula C6H2ClIN2O2S B14848262 4-Cyano-6-iodopyridine-2-sulfonyl chloride

4-Cyano-6-iodopyridine-2-sulfonyl chloride

Cat. No.: B14848262
M. Wt: 328.52 g/mol
InChI Key: RGMROEQQLYOJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-6-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClIN2O2S and a molecular weight of 328.51 g/mol . This compound is known for its unique structure, which includes a cyano group, an iodine atom, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with a purity of at least 98% .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-6-iodopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .

Scientific Research Applications

4-Cyano-6-iodopyridine-2-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyano-6-iodopyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the iodine atom can participate in coupling reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-2-iodopyridine: Lacks the sulfonyl chloride group but has similar reactivity.

    6-Iodo-2-pyridinesulfonyl chloride: Similar structure but without the cyano group.

    4-Cyano-6-bromopyridine-2-sulfonyl chloride: Bromine instead of iodine, affecting reactivity.

Uniqueness

4-Cyano-6-iodopyridine-2-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which provide distinct reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of compounds .

Properties

Molecular Formula

C6H2ClIN2O2S

Molecular Weight

328.52 g/mol

IUPAC Name

4-cyano-6-iodopyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H2ClIN2O2S/c7-13(11,12)6-2-4(3-9)1-5(8)10-6/h1-2H

InChI Key

RGMROEQQLYOJMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1S(=O)(=O)Cl)I)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.